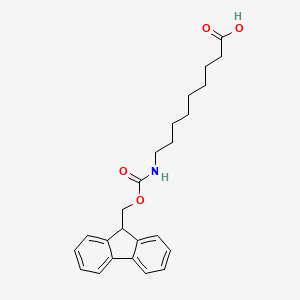

Fmoc-9-aminononanoic acid

説明

Contextualization of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Organic and Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely employed in organic synthesis, with a particularly prominent role in solid-phase peptide synthesis (SPPS). wikipedia.orgnumberanalytics.com Protecting groups are essential in multi-step chemical syntheses to prevent reactive functional groups, such as amines, from undergoing unwanted reactions. acs.org The Fmoc group forms a stable carbamate (B1207046) linkage with the amino group of amino acids. numberanalytics.com

A key advantage of the Fmoc group is its stability under acidic conditions, which allows for the selective removal of other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, without affecting the Fmoc-protected amine. tcichemicals.com This orthogonality is a cornerstone of modern synthetic strategies, enabling the construction of complex molecules with multiple functional groups. total-synthesis.com

The removal of the Fmoc group, known as deprotection, is typically achieved using a mild base, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This process is advantageous because the reaction conditions are mild, minimizing the risk of side reactions or degradation of the target molecule, which is especially crucial for long and complex peptides. americanpeptidesociety.org Furthermore, the by-product of Fmoc deprotection, dibenzofulvene, exhibits strong UV absorption, allowing for real-time monitoring of the reaction progress. The development and integration of the Fmoc group is considered a major landmark in the history of chemical peptide synthesis. publish.csiro.au

Significance of Alkane Chain Amino Acids as Modular Chemical Building Blocks

Amino acids are fundamental organic compounds containing both amino and carboxyl functional groups. wikipedia.org While there are 22 proteinogenic amino acids that are incorporated into proteins via the genetic code, a vast number of non-proteinogenic or unnatural amino acids exist. wikipedia.orgqyaobio.com These non-standard amino acids, including those with long alkane chains, serve as versatile modular building blocks in chemical synthesis. qyaobio.com

Alkane chain amino acids are characterized by a hydrocarbon chain of varying length separating the amino and carboxylic acid groups. This structure imparts unique physicochemical properties, such as hydrophobicity, which can be strategically utilized in the design of novel molecules. chemimpex.com The length and branching of the alkane chain can be precisely controlled, allowing chemists to fine-tune the properties of the final product.

These building blocks are crucial in several areas of research:

Drug Development: They are incorporated into peptidomimetics and other therapeutic agents to enhance stability, bioavailability, and target affinity. chemimpex.com

Materials Science: Long-chain amino acids are used to create peptide-based polymers and self-assembling biomaterials for applications in tissue engineering and drug delivery. chemimpex.com

PROTACs: Alkane chain amino acids, such as 9-aminononanoic acid, are used as linkers in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic modalities designed to degrade specific proteins within cells. targetmol.combroadpharm.combroadpharm.com

The ability to synthesize and incorporate these modular units provides a powerful tool for creating new molecules with tailored functions.

Overview of Fmoc-9-aminononanoic Acid as a Precursor in Advanced Synthesis

This compound combines the key features of the Fmoc protecting group and a long-chain amino acid, making it a valuable precursor in advanced synthetic applications. chemimpex.comtargetmol.com The compound consists of a nine-carbon aliphatic chain, providing a significant hydrophobic spacer, with a carboxylic acid at one end and an Fmoc-protected amine at the other. targetmol.combroadpharm.com

This bifunctional nature allows for sequential and controlled reactions. The terminal carboxylic acid can be activated and reacted with an amine to form a stable amide bond. targetmol.combroadpharm.com Subsequently, the Fmoc group can be removed under basic conditions to liberate the terminal amine, which is then available for further conjugation or peptide bond formation. targetmol.combroadpharm.com

This compound is particularly useful in the following areas:

Peptide Synthesis: It can be incorporated into peptide sequences to introduce a long, flexible, and hydrophobic linker. chemimpex.com

PROTAC Linkers: It is frequently used as a building block for constructing the linker component of PROTACs, connecting the protein-of-interest binder and the E3 ligase binder. targetmol.combroadpharm.com

Biomaterials and Drug Delivery: Its properties are leveraged in the development of novel biomaterials and drug delivery systems, where it can contribute to the formation of self-assembling structures. chemimpex.com

The stability, compatibility with various reagents, and the precise control it offers in synthetic transformations underscore the importance of this compound as a precursor in medicinal chemistry, biochemistry, and materials science. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 212688-52-3 |

| Molecular Formula | C24H29NO4 |

| Structure | A nine-carbon alkane chain with a terminal carboxylic acid and a terminal amine protected by an Fmoc group. |

| Key Features | Base-labile Fmoc protecting group, terminal carboxylic acid, hydrophobic nonane (B91170) linker. |

| Primary Use | Synthetic building block, particularly as a linker in PROTACs and for modifying peptides and biomaterials. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

9-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c26-23(27)15-5-3-1-2-4-10-16-25-24(28)29-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22H,1-5,10,15-17H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWISAKTUHDLUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701200082 | |

| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212688-52-3 | |

| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212688-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Fmoc 9 Aminononanoic Acid

Strategies for the Fmoc-Protection of 9-Aminononanoic Acid

The introduction of the Fmoc protecting group onto the primary amine of 9-aminononanoic acid is a critical step in its synthesis. This protection strategy is favored due to the Fmoc group's stability under acidic conditions and its facile removal with a mild base, ensuring orthogonality with other protecting groups commonly employed in organic synthesis. wikipedia.orgnumberanalytics.com

Utilization of Fmoc-Chloroformate and Fmoc-Succinimidyl Carbonate in Derivatization

The classical and most direct method for the Fmoc protection of amines is through the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl). total-synthesis.comnih.gov The reaction proceeds via a nucleophilic attack of the amino group of 9-aminononanoic acid on the highly reactive acid chloride. This is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) in an organic solvent like dioxane or DMF, to neutralize the hydrochloric acid byproduct. total-synthesis.com Anhydrous conditions, using a base such as pyridine (B92270) in a solvent like dichloromethane (B109758), can also be employed. total-synthesis.com While effective, Fmoc-Cl is sensitive to moisture and heat. total-synthesis.com

A widely adopted and often preferred alternative is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com This reagent offers greater stability compared to Fmoc-Cl. The reaction with the amine of 9-aminononanoic acid proceeds smoothly, typically in the presence of a base, to yield the Fmoc-protected product. A significant advantage of using Fmoc-OSu is the reduced incidence of unproductive side reactions, such as the formation of oligopeptides, which can occur during the preparation of Fmoc-amino acid derivatives with other reagents. total-synthesis.com The synthesis of Fmoc-OSu itself can be achieved by reacting Fmoc-Cl with the dicyclohexylammonium (B1228976) salt of N-hydroxysuccinimide. wikipedia.org

| Reagent | Common Reaction Conditions | Advantages | Disadvantages |

| Fmoc-Cl | Schotten-Baumann (e.g., NaHCO₃/dioxane/H₂O); Anhydrous (e.g., pyridine/CH₂Cl₂) total-synthesis.com | High reactivity, readily available. | Sensitive to moisture and heat, potential for side reactions. total-synthesis.com |

| Fmoc-OSu | Base (e.g., NaHCO₃) in aqueous/organic solvent mixture. | More stable than Fmoc-Cl, less formation of oligopeptide byproducts. total-synthesis.com | Generally less reactive than Fmoc-Cl. |

Investigation of Alternative Fmoc-Introduction Methodologies

Beyond the conventional use of Fmoc-Cl and Fmoc-OSu, several other reagents have been developed for the introduction of the Fmoc group, offering potential advantages in specific synthetic contexts. These alternatives can provide different reactivity profiles and may be more suitable for substrates with particular sensitivities.

Alternative reagents include Fmoc-OBt (9-fluorenylmethyl O-benzotriazole carbonate) and Fmoc-N₃ (9-fluorenylmethyl azide). total-synthesis.com While these can be effective, concerns over the explosive nature of azide-containing compounds often limit the utility of Fmoc-N₃. total-synthesis.com More recently, stable Fmoc-benzotriazoles have been shown to react with various amino acids in the presence of triethylamine (B128534) to afford the protected products in high yields, free from di- and tripeptide impurities. organic-chemistry.org

Another approach involves the use of reagents like Boc-DMT and Fmoc-DMT, which have been found to be useful for the introduction of Boc and Fmoc groups into amines, including amino acids, in aqueous media. organic-chemistry.org The use of O-alkyl S-(pyridin-2-yl)carbonothiolates also allows for the selective N-protection of amino groups at room temperature. organic-chemistry.org These alternative methodologies expand the synthetic chemist's toolkit for the efficient and clean introduction of the Fmoc protecting group onto molecules like 9-aminononanoic acid.

| Alternative Reagent | Key Features |

| Fmoc-OBt | An alternative to Fmoc-Cl and Fmoc-OSu for Fmoc protection. total-synthesis.com |

| Fmoc-N₃ | Effective but use is limited due to the explosive nature of azides. total-synthesis.com |

| Fmoc-benzotriazoles | Stable reagents that provide high yields of Fmoc-amino acids with minimal oligomerization. organic-chemistry.org |

| Fmoc-DMT | Useful for Fmoc protection in aqueous media. organic-chemistry.org |

| O-alkyl S-(pyridin-2-yl)carbonothiolates | Allow for selective N-protection at room temperature. organic-chemistry.org |

Carboxylic Acid Activation in Fmoc-9-aminononanoic Acid for Amide Bond Formation

The carboxylic acid terminus of this compound can be activated to facilitate the formation of a stable amide bond with a primary or secondary amine. targetmol.commedchemexpress.combroadpharm.commedkoo.com This transformation is fundamental to its application as a linker, enabling its conjugation to other molecules. The choice of activating reagent is crucial for achieving high coupling efficiency and minimizing side reactions.

Mechanistic Studies of Activating Reagents (e.g., EDC, HATU) in Conjugation Reactions

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that is widely used for amide bond formation. nih.govresearchgate.netcreative-proteomics.com The mechanism of EDC-mediated coupling involves the reaction of the carbodiimide with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. researchgate.netcreative-proteomics.com This intermediate is susceptible to hydrolysis, especially in aqueous media. nih.gov To improve efficiency and stability, EDC is often used in conjunction with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netcommonorganicchemistry.com These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine to form the desired amide bond, regenerating the additive. researchgate.net The reaction is sensitive to pH, with EDC reacting with carboxyl groups in a relatively narrow low pH range (e.g., 3.5-4.5). nih.gov An excess of EDC can lead to the formation of a stable N-acylurea byproduct. nih.gov

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) is a third-generation uronium-based coupling reagent known for its high efficiency and ability to suppress racemization, especially with sterically hindered substrates. chemicalbook.comhighfine.comwikipedia.orgmychemblog.com The mechanism of HATU involves the activation of the carboxylic acid through the formation of a carboxylate anion (typically generated by a non-nucleophilic base like N,N-diisopropylethylamine, DIEA) which then attacks HATU to form an O-acyl(tetramethyl)isouronium salt. chemicalbook.comwikipedia.org The associated HOAt anion then attacks this salt to generate a highly reactive OAt-active ester. wikipedia.orgcommonorganicchemistry.com This active ester subsequently reacts with the amine nucleophile to yield the amide. The superior performance of HATU is attributed to the neighboring group effect of the pyridine nitrogen in the HOAt moiety, which stabilizes the transition state. wikipedia.org

| Activating Reagent | Mechanism of Action | Common Additives/Co-reagents |

| EDC | Forms a reactive O-acylisourea intermediate with the carboxylic acid. researchgate.netcreative-proteomics.com | NHS, HOBt to form a more stable active ester. researchgate.netcommonorganicchemistry.com |

| HATU | Forms a highly reactive OAt-active ester via an O-acyl(tetramethyl)isouronium salt. chemicalbook.comwikipedia.org | A non-nucleophilic base such as DIEA is required. wikipedia.org |

Optimization of Coupling Efficiencies in Targeted Amide Syntheses

Achieving high yields in amide bond formation, particularly in solid-phase peptide synthesis (SPPS) where this compound might be incorporated, requires careful optimization of reaction conditions. Several factors can influence the efficiency of the coupling reaction.

Steric Hindrance: The steric bulk of both the carboxylic acid component and the amine can significantly impact coupling efficiency. For sterically hindered amino acids, more potent activating reagents like HATU are often superior to carbodiimides. chemicalbook.com

Reaction Time and Temperature: While many coupling reactions proceed rapidly at room temperature, optimizing the reaction time is important to ensure complete reaction without promoting side reactions. mychemblog.com In some cases, adjusting the temperature can also improve outcomes.

Solvent: The choice of solvent is critical. Aprotic polar solvents like N,N-dimethylformamide (DMF) are commonly used for peptide coupling reactions. wikipedia.org

Mixing: In solid-phase synthesis, efficient mixing is crucial to ensure that the reagents have adequate access to the reactive sites on the resin. Studies have shown that high-speed stirring can improve coupling efficiency compared to conventional shaking. chemrxiv.org

Reagent Stoichiometry: The molar equivalents of the coupling reagents and the base can be adjusted to optimize the reaction. Increasing the molar equivalents of the activating reagent can improve conversion, but an excessive amount may lead to side products. chemrxiv.org

Additives: As mentioned for EDC, additives like HOBt and HOAt can not only improve efficiency but also suppress side reactions like racemization. numberanalytics.com

Recent research has also explored the use of deep learning models to predict and optimize peptide synthesis parameters, including coupling efficiencies, by analyzing data from numerous deprotection and coupling cycles. acs.org Furthermore, novel organocatalysts are being developed to facilitate amide bond formation under mild conditions, potentially reducing the reliance on stoichiometric activating agents. nih.govencyclopedia.pub

Fmoc Deprotection Chemistry of this compound

The removal of the Fmoc group from the nitrogen terminus of this compound is a key transformation that liberates the free amine for subsequent reactions, such as further peptide chain elongation or conjugation to other molecules. targetmol.commedchemexpress.com This deprotection is characteristically achieved under mild basic conditions, providing orthogonality to acid-labile protecting groups like Boc and t-butyl. wikipedia.orgnumberanalytics.com

The mechanism of Fmoc deprotection proceeds via a β-elimination pathway. peptide.comscielo.org.mx The process is initiated by the abstraction of the relatively acidic proton on the fluorenyl ring system by a base. peptide.com This generates a stabilized fluorenyl anion. total-synthesis.com The resulting anion then undergoes elimination, leading to the formation of the highly reactive electrophile, dibenzofulvene (DBF), and carbon dioxide, releasing the free amine. peptide.com

A crucial aspect of this deprotection step is the management of the dibenzofulvene byproduct. DBF is a reactive species that can undergo polymerization or react with the newly deprotected amine, leading to undesired side products. peptide.comscielo.org.mx To prevent this, a scavenger is typically included in the deprotection solution. Secondary amines, most commonly piperidine (B6355638), are ideal for this purpose as they are not only the base that initiates the deprotection but also act as efficient scavengers for DBF by forming a stable adduct. wikipedia.orgpeptide.com A typical deprotection solution consists of 20% piperidine in DMF. wikipedia.org Other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used and may offer faster deprotection, but since DBU is non-nucleophilic, a scavenger like piperidine is often still added. peptide.com

The progress of the deprotection reaction can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a characteristic UV absorbance. wikipedia.org This allows for the real-time tracking of the reaction's completion, which is particularly useful in automated solid-phase peptide synthesis. acs.org

| Base | Role | Key Characteristics |

| Piperidine | Initiates deprotection by proton abstraction; Scavenges dibenzofulvene. wikipedia.orgpeptide.com | Most commonly used; forms a stable adduct with DBF. wikipedia.orgpeptide.com |

| DBU | A stronger, non-nucleophilic base for faster deprotection. peptide.com | Often used with a nucleophilic scavenger like piperidine. peptide.com |

| Morpholine | An alternative secondary amine base and scavenger. total-synthesis.com | Deprotection is very rapid. total-synthesis.com |

Analysis of Base-Mediated Cleavage Mechanisms of the Fmoc Group

The removal of the Fmoc group from a compound like this compound is a base-mediated process that proceeds via a β-elimination, specifically an E1cB (Elimination Unimolecular conjugate Base) mechanism. thieme-connect.de This reaction is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base. total-synthesis.com The resulting carbanion is stabilized by the aromaticity of the fluorene (B118485) system. total-synthesis.com

This intermediate carbanion then undergoes elimination, which releases the highly reactive electrophile, dibenzofulvene (DBF), and a carbamate (B1207046) intermediate. The carbamate subsequently decarboxylates to yield the free amine of the nonanoic acid linker. peptide.comresearchgate.net

The choice of base is critical and influences the reaction's efficiency and side-product profile. nih.gov While primary and secondary amines can effectively cleave the Fmoc group, secondary amines are generally preferred. wikipedia.orgnih.gov This preference is due to their dual role: they not only act as the base to initiate the cleavage but also as effective scavengers for the dibenzofulvene byproduct, a crucial aspect discussed in the following section. total-synthesis.compeptide.com Tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are also potent cleavage agents but lack the ability to form stable adducts with dibenzofulvene. scielo.org.mx

The deprotection reaction is typically fast, with a half-life of seconds in standard conditions like 20% piperidine in dimethylformamide (DMF). wikipedia.org The reaction rate is influenced by the base's concentration, its pKa, and the solvent's polarity, with polar solvents like DMF and N-methyl-2-pyrrolidone (NMP) promoting faster cleavage than nonpolar solvents. thieme-connect.denih.gov

Below is an interactive data table comparing various bases used for Fmoc deprotection.

| Base | pKa | Type | Typical Concentration | Key Characteristics & Findings |

|---|---|---|---|---|

| Piperidine (PP) | 11.1 | Secondary Amine | 20% in DMF | The most common and standard reagent; acts as both a cleavage agent and an efficient DBF scavenger. wikipedia.orgnih.gov Can sometimes promote side reactions like aspartimide formation. nih.gov |

| Piperazine (B1678402) (PZ) | 9.7 | Secondary Amine | 5% in DMF/NMP (often with DBU) | A less toxic alternative to piperidine. nih.gov Used in cocktails, for instance with DBU, to reduce side reactions like diketopiperazine formation. wikipedia.orgacs.org |

| 4-Methylpiperidine (B120128) (4-MP) | ~11.2 | Secondary Amine | 20% in DMF | An effective alternative to piperidine with similar performance in terms of yield and purity. nih.govscielo.org.mx Its deprotection reaction rate is slightly faster than piperidine. scielo.org.mx |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 | Tertiary Amine (Amidine) | 2% in NMP (often with a scavenger) | A very strong, non-nucleophilic base that efficiently removes the Fmoc group but does not scavenge DBF. scielo.org.mxresearchgate.net Often used in combination with a scavenging amine like piperazine. acs.org |

| Dipropylamine (DPA) | ~11.0 | Secondary Amine | 25% in DMF | Reported to strongly reduce aspartimide formation compared to piperidine, especially at elevated temperatures. researchgate.net It is less effective at forming a stable adduct with DBF compared to piperidine. researchgate.net |

Management of Dibenzofulvene Byproduct Formation and its Impact on Subsequent Reactions

The primary byproduct of Fmoc cleavage is dibenzofulvene (DBF). wikipedia.orgtotal-synthesis.com This molecule is a reactive electrophile that, if not properly managed, can engage in deleterious side reactions. peptide.com The most significant side reaction is the Michael-type addition of the newly liberated amine from the deprotected this compound to the DBF molecule. google.com This re-addition is problematic as it forms a stable secondary amine adduct, effectively capping the peptide chain and preventing further elongation in subsequent coupling steps. google.comgoogle.com

Therefore, the efficient removal or neutralization of DBF is paramount for the success of any synthetic sequence involving Fmoc deprotection. rsc.org In solid-phase peptide synthesis (SPPS), the management of DBF is relatively straightforward. The DBF-amine adduct, being soluble, can be effectively removed by washing the solid support resin extensively after the deprotection step. nih.govgoogle.com

In solution-phase synthesis, however, removing the DBF adduct is more challenging due to its high lipophilicity, which often prevents its removal by simple aqueous washing. google.comgoogle.com This has led to the development of several management strategies:

Scavenging with Secondary Amines: The most common strategy is to use the deprotecting base itself as a scavenger. Secondary amines like piperidine and 4-methylpiperidine react rapidly with DBF to form a stable, soluble adduct that can be washed away in SPPS or removed via other purification methods in solution-phase synthesis. peptide.comscielo.org.mx

Dedicated Scavengers: In cases where a non-scavenging base like DBU is used, a separate scavenger must be added. Thiols, such as 1-octanethiol, have been shown to be efficient scavengers for DBF. researchgate.net

Liquid-Liquid Extraction: For solution-phase synthesis, specific extraction protocols have been developed. One method involves partitioning the reaction mixture between a hydrocarbon solvent (e.g., having a carbon number of 5 or more) and a polar organic solvent. The highly liposoluble DBF and its adducts dissolve preferentially in the hydrocarbon layer, which can then be removed. google.com

Precipitation: Another innovative method for liquid-phase synthesis involves treating the reaction mixture with carbon dioxide. This converts the DBF-amine adduct into a carbonate salt, which precipitates from the solution and can be removed by simple filtration. google.com This allows the deprotected amino acid to remain in solution for the next step.

The table below summarizes these management strategies.

| Management Strategy | Description | Primary Application | Reference |

|---|---|---|---|

| Scavenging with Secondary Amine Base | The deprotecting agent (e.g., piperidine) also acts as a nucleophile, trapping DBF to form a stable, soluble adduct. | Solid-Phase & Solution-Phase Synthesis | peptide.comscielo.org.mx |

| Resin Washing | In SPPS, the solid support is thoroughly washed with a solvent like DMF to remove the soluble DBF-adduct. | Solid-Phase Peptide Synthesis (SPPS) | nih.govgoogle.com |

| Liquid-Liquid Extraction | Utilizes immiscible hydrocarbon and polar organic solvents to partition and remove the lipophilic DBF-adduct. | Solution-Phase Synthesis | google.com |

| Adduct Precipitation with CO₂ | Carbon dioxide reacts with the DBF-amine adduct to form a carbonate salt that precipitates and can be filtered off. | Solution-Phase Synthesis | google.com |

| Use of Thiol Scavengers | Addition of a thiol (e.g., 1-octanethiol) to trap DBF, especially when using non-scavenging bases like DBU. | Solution-Phase Synthesis | researchgate.net |

Applications of Fmoc 9 Aminononanoic Acid in Advanced Chemical Synthesis

Utilization as a Versatile Building Block for the Assembly of Complex Molecular Architectures

Fmoc-9-aminononanoic acid serves as a versatile, bifunctional building block in synthetic chemistry. biosynth.com The presence of a base-labile Fmoc-protected amine at one end and a reactive carboxylic acid at the other allows for its directional incorporation into growing molecular chains. The long, flexible nine-carbon (nonane) spacer is a key feature, providing significant spatial separation between the functional ends.

This extended hydrocarbon chain is particularly useful in the design of molecules where specific distances between functional domains are required. For instance, in the development of peptide-based therapeutics, this linker can be used to connect an active peptide sequence to a moiety that enhances stability or bioavailability. chemimpex.com The hydrophobic nature of the aliphatic chain can also be leveraged to create self-assembling structures, such as novel biomaterials capable of encapsulating therapeutic agents for controlled release applications. chemimpex.com Researchers utilize this building block to construct complex peptide sequences and to develop innovative approaches in targeted drug delivery systems. chemimpex.com

Role in the Construction of Bifunctional Chemical Entities

A prominent application of this compound is as a linker in the construction of bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). targetmol.combroadpharm.com PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This compound is an ideal candidate for the linker component of a PROTAC. cymitquimica.commedchemexpress.com The synthesis strategy typically involves two key steps:

The terminal carboxylic acid is activated and reacted with an amine group on one of the two binding moieties (either the E3 ligase binder or the target protein binder). targetmol.combroadpharm.com

The Fmoc protecting group is then removed under basic conditions (e.g., using piperidine) to expose the free amine, which can then be coupled to the second binding moiety to complete the PROTAC structure. targetmol.commedchemexpress.com

The nine-carbon chain provides the necessary length and flexibility for the two ends of the PROTAC to simultaneously and effectively bind to their respective protein partners.

Integration into Solid-Phase Synthesis Protocols

This compound is fully compatible with solid-phase synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), which remains the dominant method for producing synthetic peptides. altabioscience.comnih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 212688-52-3 biosynth.comscbt.com |

| Molecular Formula | C₂₄H₂₉NO₄ chemimpex.comscbt.com |

| Molecular Weight | 395.5 - 395.6 g/mol chemimpex.comscbt.com |

| Appearance | White to off-white powder chemimpex.com |

| Melting Point | 124 - 128 °C chemimpex.com |

The widespread adoption of Fmoc chemistry for SPPS is due to its use of milder reaction conditions compared to older Boc/Benzyl methods. altabioscience.com The Fmoc/tBu (tert-Butyl) strategy is based on an "orthogonal" protection scheme, where the temporary Nα-protecting group (Fmoc) and the permanent side-chain protecting groups (often tBu-based) can be removed under different conditions. altabioscience.comnih.gov

This compound fits perfectly within this strategy. Its N-terminal Fmoc group is stable to the acidic conditions used to cleave tBu-based side-chain protecting groups but is readily removed by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.comrsc.org This allows for the selective deprotection of the terminal amine of the growing peptide chain, enabling the next Fmoc-protected amino acid (or this compound) to be coupled, while the side-chains of other amino acids in the sequence remain protected and unreactive. nih.govnih.gov This orthogonality is crucial for preventing unwanted side reactions and ensuring the synthesis of the correct peptide sequence. altabioscience.com

The efficiency of incorporating this compound into a peptide sequence via SPPS depends on the successful formation of an amide bond between its carboxylic acid and the free amine of the resin-bound peptide. This process requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack.

Modern SPPS utilizes a variety of highly efficient coupling reagents for this activation step. peptide.com The terminal carboxylic acid of this compound can be activated by these reagents to form a stable amide bond with the primary amine of the growing peptide chain. targetmol.combroadpharm.com

Common methodologies include:

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC), often used in the presence of an additive like ethyl cyano(hydroxyimino)acetate (OxymaPure) or 1-hydroxybenzotriazole (B26582) (HOBt), are used to form a reactive O-acylisourea intermediate. The additive helps to suppress racemization and improve coupling efficiency. nih.govpeptide.com

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU, HCTU) are among the most effective coupling reagents. peptide.comgoogle.com For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid of this compound in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) to form a highly reactive acyl-uronium ester, which rapidly couples to the peptide's N-terminal amine. targetmol.comrsc.org

These advanced coupling protocols ensure that the incorporation of this compound is rapid and efficient, minimizing the risk of incomplete reactions that could lead to deletion sequences in the final product. rsc.orgpeptide.com

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | HATU |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |

| 1-Hydroxybenzotriazole | HOBt |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | BOP |

| Dimethylformamide | DMF |

| Ethyl cyano(hydroxyimino)acetate | OxymaPure |

| N,N'-Diisopropylcarbodiimide | DIC |

| N,N-Diisopropylethylamine | DIEA |

| N-methylmorpholine | NMM |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| Piperidine | |

| tert-Butyl | tBu |

Research on Proteolysis Targeting Chimeras Protacs Employing Fmoc 9 Aminononanoic Acid

Design Principles and Structural Considerations for PROTAC Linkers

Key Linker Properties and Their Impact:

Length: The linker's length is paramount for the successful formation of the ternary complex. An optimal length facilitates the necessary protein-protein interactions for ubiquitination. arxiv.org A linker that is too short may cause steric hindrance, preventing the complex from forming, while an overly long linker might lead to unproductive binding or reduced efficiency. arxiv.orgresearchgate.net

Flexibility and Rigidity: The flexibility of the linker affects the conformational dynamics of the PROTAC. Flexible linkers, such as aliphatic alkyl chains or polyethylene (B3416737) glycol (PEG) chains, can allow the PROTAC to adopt various conformations, which may be necessary to achieve a productive ternary complex geometry. arxiv.org However, excessive flexibility can have an entropic cost, potentially destabilizing the complex. nih.gov Conversely, incorporating rigid elements like piperazine (B1678402) or triazole rings can restrict the available conformations, which can improve the stability of the ternary complex and enhance binding efficiency. researchgate.net

Chemical Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, including solubility and cell permeability. axispharm.com Hydrophilic linkers, such as PEG chains, can improve the aqueous solubility and bioavailability of the PROTAC molecule. explorationpub.comresearchgate.net In contrast, more hydrophobic or aliphatic linkers can enhance cell membrane penetration, which is essential for reaching intracellular targets. axispharm.comresearchgate.net The most commonly used motifs in PROTAC linkers are PEG and alkyl chains. nih.gov

Attachment Points: The specific sites on the warhead and anchor ligands where the linker is attached are crucial. axispharm.com The connection points must be chosen carefully to avoid disrupting the binding of the ligands to their respective proteins, thereby preserving affinity and ensuring proper orientation within the ternary complex.

The optimization of these linker characteristics is often an empirical process, requiring the synthesis and evaluation of a library of PROTACs with varied linkers to identify the most effective design for a given target and E3 ligase pair.

Table 1: Impact of Linker Properties on PROTAC Functionality

| Linker Property | Influence on PROTAC Function | Rationale |

| Length | Affects ternary complex formation and stability. arxiv.org | Optimal length is required to span the distance between the target protein and E3 ligase without steric clash. |

| Flexibility | Modulates conformational freedom and binding dynamics. arxiv.org | Flexible linkers can help overcome geometric mismatches, while rigid linkers can pre-organize the molecule for optimal binding. researchgate.net |

| Solubility | Impacts bioavailability and pharmacokinetic properties. explorationpub.comaxispharm.com | Hydrophilic linkers (e.g., PEG) enhance aqueous solubility, whereas hydrophobic linkers (e.g., alkyl chains) improve cell permeability. researchgate.net |

| Attachment Points | Determines the orientation of the bound proteins. | Incorrect attachment can disrupt ligand binding or lead to an unproductive ternary complex geometry. |

Fmoc-9-aminononanoic Acid as an Aliphatic Linker Component in PROTAC Design and Synthesis

This compound is a chemical building block frequently used in the synthesis of PROTACs. medchemexpress.combroadpharm.com It belongs to the class of aliphatic linkers, which are straight-chain hydrocarbon structures. nih.govbroadpharm.com Specifically, it is an alkane chain that features a carboxylic acid group at one end and a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at the other. medchemexpress.combroadpharm.com

The two functional groups serve distinct purposes in the synthetic process:

Fmoc-protected Amine: The Fmoc group is a base-labile protecting group. This means it remains stable under acidic and neutral conditions but can be easily removed under basic conditions to reveal a free primary amine. medchemexpress.combroadpharm.com This allows for the sequential and controlled assembly of the PROTAC molecule.

Carboxylic Acid: The terminal carboxylic acid group is available for reaction, typically with an amine group on either the warhead or the E3 ligase ligand. medchemexpress.combroadpharm.com This reaction, which forms a stable amide bond, usually requires an activating agent. medchemexpress.combroadpharm.com

By using this compound and similar aliphatic building blocks of different lengths (e.g., Fmoc-4-aminobutanoic acid, Fmoc-6-aminohexanoic acid), researchers can systematically vary the length of the linker to find the optimal distance for effective protein degradation. nih.govbroadpharm.com

Table 2: Chemical Properties of this compound

| Property | Description |

| Chemical Name | 9-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid achemblock.com |

| CAS Number | 212688-52-3 achemblock.com |

| Molecular Formula | C24H29NO4 achemblock.com |

| Molecular Weight | 395.5 g/mol achemblock.com |

| Linker Class | Aliphatic / Alkyl Chain nih.govbroadpharm.com |

| Key Functional Groups | Fmoc-protected amine, Carboxylic acid medchemexpress.combroadpharm.com |

Methodological Approaches for Constructing PROTACs Incorporating This Linker

The incorporation of this compound into a PROTAC molecule follows established principles of chemical synthesis, often involving a stepwise approach. The presence of the orthogonal protecting group (Fmoc) and the reactive carboxylic acid allows for its directional insertion into the linker chain. medchemexpress.combroadpharm.com

A common synthetic strategy involves the following steps:

Coupling the Carboxylic Acid: The carboxylic acid end of this compound is activated using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). medchemexpress.combroadpharm.com The activated acid is then reacted with a free amine group on one of the PROTAC's terminal ligands (either the warhead or the E3-recruiting moiety) to form a stable amide bond. medchemexpress.combroadpharm.com

Fmoc Deprotection: Once the first connection is made, the Fmoc group at the other end of the nonanoic acid chain is removed. This is typically achieved by treating the intermediate compound with a mild base, such as piperidine (B6355638) in a solvent like dimethylformamide (DMF). medchemexpress.combroadpharm.com This reaction cleaves the Fmoc group, exposing a primary amine.

Final Conjugation: This newly exposed amine is then available for the final coupling reaction. It can be reacted with an activated carboxylic acid on the second ligand, or with another linker component, to complete the synthesis of the full PROTAC molecule. This final step also typically employs standard peptide coupling reagents. mdpi.com

This modular approach, often facilitated by techniques like solid-phase peptide synthesis (SPPS), allows for the systematic and efficient construction of PROTAC libraries. researchgate.net By using Fmoc-protected amino acids with different chain lengths, researchers can easily vary the linker length to optimize the PROTAC's degradation efficiency. nih.govresearchgate.net

Analytical Methodologies and Derivatization Strategies for Fmoc 9 Aminononanoic Acid and Its Derivatives

Spectroscopic Characterization Techniques for Fmoc-Modified Compounds

Application of UV-Vis Spectroscopy for Fmoc Group Detection and Reaction Monitoring

UV-Vis spectroscopy is a fundamental technique for both the detection of the Fmoc group and for monitoring the progress of reactions where it is either attached or removed. The fluorenyl moiety of the Fmoc group is a strong chromophore, making it readily detectable. tec5usa.com

This characteristic is widely exploited in Solid-Phase Peptide Synthesis (SPPS). The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). chempep.comaltabioscience.com This cleavage reaction liberates the fluorenyl group as dibenzofulvene, which then reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. chempep.commostwiedzy.plmdpi.com This adduct possesses a distinct and strong UV absorbance, which allows for quantitative analysis. rsc.org

By measuring the absorbance of the solution after the deprotection step, the amount of Fmoc group cleaved from the solid support can be accurately determined using the Beer-Lambert law. mostwiedzy.plmdpi.com This method is routinely used to monitor the efficiency of each coupling and deprotection cycle in automated peptide synthesizers. tec5usa.comresearchgate.net An increase or decrease in the expected absorbance can indicate issues with reaction completion. researchgate.net

The dibenzofulvene-piperidine adduct exhibits characteristic absorption maxima, which are used for its quantification. While the peak at approximately 301 nm is traditionally used, studies have shown that measuring at a secondary peak around 289.8 nm can reduce the impact of wavelength inaccuracies and lead to a more robust and precise determination. nih.gov

| Analyte | Wavelength (λmax) | Molar Absorption Coefficient (ε) | Reference |

|---|---|---|---|

| Dibenzofulvene-piperidine adduct | 301 nm | 7800 M⁻¹cm⁻¹ | mdpi.com |

| Dibenzofulvene-piperidine adduct | 289.8 nm | 6089 M⁻¹cm⁻¹ | nih.gov |

Advanced Spectroscopic Analyses for Comprehensive Structural Elucidation

While UV-Vis spectroscopy is excellent for quantification, a more detailed structural confirmation of Fmoc-9-aminononanoic acid requires advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful, non-destructive techniques for confirming the structure.

¹H NMR: The proton NMR spectrum of an Fmoc-protected amino acid will show characteristic signals for the fluorenyl group. These typically appear as a series of multiplets in the aromatic region of the spectrum, usually between δ 7.30 and 7.78 ppm. rsc.org Additional signals corresponding to the protons on the methoxycarbonyl linker (a triplet around δ 4.2 ppm and a doublet around δ 4.4 ppm) are also key identifiers of the Fmoc group. rsc.org The signals from the nonanoic acid backbone would appear in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides complementary information. The fluorenyl group gives rise to several signals in the aromatic region (δ 120-144 ppm). rsc.org The carbonyl carbon of the carbamate (B1207046) linkage is also a key indicator, typically appearing around δ 156 ppm. rsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For Fmoc-amino acids, electrospray ionization (ESI) is a common technique. nih.govsigmaaldrich.com The analysis can yield the molecular ion peak (M+), confirming the correct mass for the intact this compound. Tandem MS (MS/MS) can be used to fragment the molecule, often resulting in a characteristic neutral loss corresponding to the fluorenyl group, which further confirms the identity of the compound. nih.govsigmaaldrich.com

Chromatographic Methods for Purity Assessment and Quantification of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its quantification in various samples. google.com The quality of Fmoc-amino acids is critical, as even small impurities can lead to significant side products and lower yields in peptide synthesis. merckmillipore.com

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Analysis

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing Fmoc-amino acids. google.comresearchgate.net The inherent fluorescence of the Fmoc group allows for highly sensitive and selective detection. researchgate.net

The method typically involves a C18 stationary phase and a mobile phase gradient consisting of an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid) and an organic solvent, such as acetonitrile (B52724). google.comresearchgate.net

For fluorescence detection, the Fmoc derivatives are excited at a wavelength around 265 nm, and the emission is monitored at approximately 315 nm or 340 nm. researchgate.netnih.gov This technique offers very low detection limits, often in the femtomole to picomole range, making it suitable for analyzing trace amounts. nih.govnih.gov The high purity standards for commercially available Fmoc-amino acids (often ≥99%) are verified using these highly optimized HPLC methods. merckmillipore.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C12 | researchgate.netnih.gov |

| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., Sodium Acetate, TFA) | google.comresearchgate.net |

| Detection | Fluorescence | researchgate.netresearchgate.net |

| Excitation Wavelength (Ex) | ~265 nm | researchgate.net |

| Emission Wavelength (Em) | ~315 - 340 nm | researchgate.netnih.gov |

Considerations for Derivatization in Amino Acid Analysis with Fmoc-Cl

For the analysis of free amino acids, a pre-column derivatization step is required to attach the fluorescent Fmoc tag. This is achieved by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl). researchgate.netresearchgate.net The optimization of this reaction is crucial for achieving accurate and reproducible quantification.

Several factors influence the efficiency of the derivatization reaction:

pH: The reaction is performed under alkaline conditions, as the amino group must be deprotonated to act as a nucleophile. ikm.org.myscielo.br Borate buffers with a pH between 8.0 and 11.4 are commonly used to maintain the optimal pH. nih.govikm.org.myoup.com

Reaction Time and Temperature: The reaction is typically rapid, often completing within minutes at ambient temperature. nih.govsigmaaldrich.com However, reaction times can vary from 5 to 40 minutes depending on the specific protocol. nih.govoup.com

Reagent Concentration: A molar excess of Fmoc-Cl is used to ensure the complete derivatization of the amino acid. nih.govscielo.br

Solvent: The reaction is usually carried out in a mixed aqueous-organic medium, with acetonitrile often used to dissolve the Fmoc-Cl reagent. ikm.org.myoup.com

A primary side reaction is the hydrolysis of excess Fmoc-Cl to the byproduct Fmoc-OH, which can interfere with the chromatographic analysis. researchgate.netscielo.br To mitigate this, some methods include the addition of a hydrophobic amine, such as 1-adamantanamine (ADAM), after the primary reaction to scavenge any remaining Fmoc-Cl. oup.com The resulting Fmoc-ADAM complex is chromatographically separated from the analytes of interest. oup.com The stability of the formed Fmoc-amino acid derivatives is generally high, allowing for automated analysis of multiple samples over extended periods. nih.gov

| Parameter | Typical Range/Condition | Reference |

|---|---|---|

| Reagent | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | researchgate.net |

| Buffer | Borate Buffer | nih.govoup.com |

| pH | 8.0 - 11.4 | nih.govikm.org.my |

| Temperature | Ambient / Room Temperature | nih.govikm.org.my |

| Reaction Time | 5 - 40 minutes | nih.govoup.com |

Broader Implications in Bioconjugation and Supramolecular Chemistry

General Conjugation Applications Beyond PROTACs

The architecture of Fmoc-9-aminononanoic acid makes it an ideal linker for a variety of bioconjugation applications that extend beyond the realm of PROTACs. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds, while the Fmoc-protected amine can be deprotected under basic conditions to allow for further conjugation. This dual reactivity allows for the tethering of different molecular entities.

One significant area of application is in targeted drug delivery . The nonanoic acid chain provides a flexible spacer that can be used to link targeting moieties, such as antibodies or small molecules, to therapeutic agents. This approach can enhance the solubility and stability of the resulting conjugate. While specific examples detailing this compound in this context are emerging, the principle is well-established with similar long-chain linkers.

Another application lies in the functionalization of nanoparticles and surfaces . Amino acids and their derivatives are employed to coat inorganic nanoparticles to improve their biocompatibility, reduce cytotoxicity, and enhance stability in biological environments. nih.gov The hydrophobic nine-carbon chain of this compound can interact with nanoparticle surfaces, while the terminal functional groups, after deprotection of the amine, can be used to attach bioactive molecules. For instance, conjugates of polyethylene (B3416737) glycol (PEG) and Fmoc-amino acids have been used for the non-covalent functionalization of magnetic carbon nanotubes to improve their water solubility.

The use of amino acid-based linkers in small molecule-drug conjugates (SMDCs) is another promising area. These linkers can be designed to be cleaved by specific enzymes within the target cell, leading to the controlled release of the drug. nih.govnih.gov The nine-carbon chain of this compound offers a scaffold that can be further modified to incorporate such cleavable sites.

| Potential Application Area | Role of this compound | Key Structural Features Utilized |

| Targeted Drug Delivery | Linker between a targeting moiety and a therapeutic agent. | Bifunctional nature (amine and carboxylic acid), flexible aliphatic chain. |

| Nanoparticle Functionalization | Surface coating to enhance biocompatibility and provide attachment points. | Hydrophobic alkyl chain for surface interaction, terminal functional groups for further conjugation. |

| Small Molecule-Drug Conjugates | Backbone for constructing cleavable or non-cleavable linkers. | Flexible spacer that can be chemically modified. |

| Surface Modification | Tethering of biomolecules to surfaces for biosensors or biocompatible materials. | Reactive termini for covalent attachment. |

Potential in Peptide and Peptidomimetic Conjugations and Modifications

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), making this compound a readily integrable component in the synthesis of peptides and peptidomimetics. nih.govresearchgate.net Its incorporation into a peptide sequence can impart unique properties due to the long, flexible, and hydrophobic nature of the nonanoic acid chain.

In the field of peptidomimetics , which involves the design of molecules that mimic the structure and function of peptides, this compound can serve as a scaffold to which various side chains or functional groups are attached. nih.govnih.govresearchgate.net This allows for the creation of novel structures with potentially enhanced therapeutic properties, such as improved stability and cell permeability. The flexible nine-carbon chain can be used to control the spatial arrangement of appended functional groups, which is crucial for their interaction with biological targets. For example, long, rigid cross-linkers have been used to stabilize folded peptide and protein structures. cam.ac.uk

Furthermore, the late-stage modification of peptides is a powerful tool for creating diverse molecular architectures. nih.gov this compound can be incorporated into a peptide, and its terminal functional group can be used for subsequent "on-peptide" modifications, such as the attachment of fluorescent labels, imaging agents, or other bioactive molecules.

| Modification Type | Potential Impact of Incorporating this compound | Rationale |

| Peptide Conformational Control | Can induce or stabilize specific secondary structures. | The long alkyl chain can influence hydrophobic interactions and overall peptide folding. acs.org |

| Enhanced Bioavailability | May improve cell membrane permeability and protect against degradation. | The hydrophobic nature of the nonanoic acid chain can facilitate membrane transit. |

| Peptidomimetic Scaffolding | Provides a flexible backbone for the spatial arrangement of functional groups. | The nine-carbon chain allows for controlled positioning of side chains to mimic peptide epitopes. |

| On-Peptide Functionalization | Serves as an attachment point for various molecular probes and effectors. | The terminal functional group provides a handle for bioorthogonal conjugation. |

Investigation of Self-Assembly Features in Fmoc-Modified Long-Chain Amino Acids and Their Derivatives

Fmoc-modified amino acids are well-known for their ability to self-assemble into a variety of nanostructures, such as nanofibers, nanotubes, and hydrogels. beilstein-journals.orgresearchgate.net This self-assembly is primarily driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. mdpi.comnih.gov The nature of the amino acid side chain plays a crucial role in determining the morphology and properties of the resulting nanostructures. rsc.orgresearchgate.netchemrxiv.org

The long, hydrophobic nonanoic acid chain of this compound is expected to significantly influence its self-assembly behavior. The increased hydrophobicity and van der Waals interactions from the C9 alkyl chain can enhance the driving force for self-assembly, potentially leading to more stable or morphologically distinct nanostructures compared to Fmoc-amino acids with shorter aliphatic chains.

The self-assembly of Fmoc-amino acids is a hierarchical process that begins with the formation of primary structures, such as β-sheet-like arrangements, which then further assemble into higher-order structures like fibrils and fibers. nih.gov The π-π stacking of the Fmoc groups provides the initial driving force for aggregation, while hydrogen bonds between the carboxylic acid and amide groups of the amino acid backbone stabilize the assembly.

In the case of this compound, the long alkyl chain introduces strong hydrophobic interactions as an additional key player in the assembly mechanism. These hydrophobic forces would likely drive the sequestration of the nonanoic acid chains away from the aqueous environment, leading to a core-shell type structure within the nanofiber, where the hydrophobic alkyl chains form the core and the more hydrophilic Fmoc and carboxyl groups are exposed to the solvent. This is analogous to the self-assembly of peptide amphiphiles, where a hydrophobic tail and a hydrophilic head direct the formation of various nanostructures.

The flexibility of the nine-carbon chain could also allow for different packing arrangements, potentially leading to the formation of unique morphologies that are not observed with shorter or more rigid side chains. The balance between the rigid, aromatic Fmoc interactions and the flexible, hydrophobic alkyl chain interactions is a key determinant of the final nanostructure.

The self-assembled nanostructures of Fmoc-amino acids serve as excellent templates for the creation of functional materials. beilstein-journals.orgnih.gov These bio-templates can direct the growth and organization of other materials, such as inorganic nanoparticles, in a process known as biotemplating. mdpi.comnih.govillinois.edu The ordered arrangement of functional groups on the surface of the self-assembled nanostructures can act as nucleation sites for the mineralization of inorganic materials. For example, Fmoc-protected peptides with carboxylic acid and thiol groups have been used as scaffolds for the mineralization of silver nanoparticles, resulting in materials with antibacterial properties. nih.gov

The self-assembled nanostructures of long-chain Fmoc-amino acids like this compound could offer advantages in these applications. The robust and potentially more defined nanostructures resulting from the strong hydrophobic interactions could serve as more effective templates.

Furthermore, these self-assembling molecules are building blocks for functional soft materials, such as hydrogels. rsc.orgnih.govsemanticscholar.orgnih.gov These hydrogels, which can encapsulate large amounts of water, are promising for applications in tissue engineering, drug delivery, and 3D cell culture. The mechanical properties and release kinetics of these hydrogels can be tuned by altering the structure of the self-assembling molecule. The incorporation of the long, hydrophobic nonanoic acid chain is expected to influence the viscoelastic properties of the resulting hydrogel, potentially leading to stronger and more stable materials. These hydrogels can be designed to encapsulate and then slowly release therapeutic agents. beilstein-journals.orgnih.gov

| Application | Description | Potential Contribution of the Long Alkyl Chain |

| Bio-templating | Using self-assembled nanostructures to direct the synthesis of other materials. mdpi.com | May form more stable and well-defined templates due to enhanced hydrophobic interactions. |

| Hydrogel Formation | Spontaneous formation of 3D networks that can trap water. semanticscholar.org | Can influence the mechanical strength and stability of the hydrogel. |

| Drug Delivery Systems | Encapsulation and controlled release of therapeutic molecules from hydrogels. beilstein-journals.org | The hydrophobic core of the nanostructures can be a reservoir for hydrophobic drugs. |

| Tissue Engineering | Providing biocompatible scaffolds that mimic the extracellular matrix. nih.gov | The properties of the hydrogel can be tuned to support cell growth and differentiation. |

Future Research Directions and Challenges

Advancements in Green Chemistry Approaches for the Synthesis and Utilization of Fmoc-9-aminononanoic Acid

The synthesis and application of Fmoc-protected amino acids, including this compound, traditionally rely on solid-phase peptide synthesis (SPPS), a process noted for its high consumption of solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). peptide.comnih.gov A significant push towards sustainability in peptide chemistry is driving research into greener alternatives. unife.it Future efforts are focused on replacing hazardous solvents with more environmentally benign options, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), and developing novel protocols that minimize solvent use altogether. nih.govcsic.es

One promising strategy involves combining the coupling and Fmoc-deprotection steps into a single, in-situ process. peptide.com This approach can reduce solvent consumption by as much as 75%. peptide.com Additionally, research is exploring the replacement of piperidine (B6355638), the standard base for Fmoc removal, with greener alternatives like sodium hydroxide (B78521) (NaOH) in a mixed solvent system. nih.gov The optimization of these greener protocols for building blocks like this compound is a key challenge, ensuring that reaction efficiency, product purity, and the stability of protecting groups are not compromised. nih.gov

Table 1: Comparison of Conventional vs. Green SPPS Protocols

| Feature | Conventional Fmoc-SPPS | Green Fmoc-SPPS Approaches |

|---|---|---|

| Solvents | DMF, DCM | 2-MeTHF, other greener solvents |

| Deprotection Base | Piperidine | NaOH, 4-methylpiperidine (B120128) |

| Process Steps | Separate coupling, washing, and deprotection steps | In-situ deprotection, reduced washing steps |

| Environmental Impact | High solvent waste, use of hazardous reagents | Significantly reduced solvent waste, use of less hazardous reagents |

Exploration of Novel Conjugation Chemistries Leveraging its Bifunctional Nature

This compound is a classic bifunctional linker, possessing a terminal carboxylic acid and an Fmoc-protected amine. medchemexpress.combroadpharm.com This structure allows for sequential, controlled conjugation. The Fmoc group is typically removed under basic conditions to reveal a primary amine, while the carboxylic acid can be activated using reagents like HATU or EDC to form stable amide bonds with amine-containing molecules. medchemexpress.combroadpharm.com

While amide bond formation is robust and widely used, future research is exploring novel and more efficient conjugation chemistries. Click chemistry, for instance, offers a highly efficient and orthogonal approach to bioconjugation. nih.gov Derivatives of 9-aminononanoic acid could be synthesized to incorporate functionalities like alkynes or azides, enabling their participation in copper-catalyzed or strain-promoted cycloaddition reactions. This would allow for the precise and stable linkage of this compound-based linkers to biomolecules or synthetic constructs under mild conditions, expanding their utility beyond traditional peptide synthesis and into areas like the development of antibody-drug conjugates (ADCs). nih.govrsc.org

Development of Derivatives with Enhanced Functionality or Specificity for Emerging Research Fields

The simple nine-carbon aliphatic chain of this compound provides flexibility and hydrophobicity, but there is a growing demand for derivatives with more sophisticated functionalities. nbinno.com Future research will focus on creating a new generation of building blocks based on the aminononanoic acid scaffold.

This includes:

Incorporation of Functional Handles: Introducing versatile functional groups, such as aryl bromides, onto the alkyl chain. nbinno.com These handles can participate in a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures for drug discovery. nbinno.com

Introduction of Rigid Elements: Replacing parts of the flexible alkyl chain with rigid structures like piperazine (B1678402) or aryl units. nih.gov This can provide conformational restriction, which is crucial in applications like PROTAC design to optimize the geometry of the ternary complex. nih.gov

Modulation of Physicochemical Properties: Synthesizing derivatives with embedded heteroatoms (e.g., oxygen in a PEG-like structure) to modulate properties such as solubility, cell permeability, and metabolic stability. nih.govsemanticscholar.org

These advanced derivatives will be invaluable in fields like medicinal chemistry, materials science, and bioconjugation, enabling the creation of molecules with tailored properties. nbinno.com

Expanding Applications in the Development of Advanced Biomaterials and Chemical Probes

The unique properties of Fmoc-amino acids make them excellent building blocks for self-assembling biomaterials. beilstein-journals.org The Fmoc group, with its inherent hydrophobicity and aromaticity, can drive the self-assembly of these molecules into structures like hydrogels. beilstein-journals.org These materials have shown great potential in applications such as cell culture, drug delivery, and antibacterial treatments. beilstein-journals.org

Future research will explore how the long, hydrophobic nonanoic acid chain of this compound influences these self-assembly processes. It is hypothesized that this extended alkyl chain could enhance the stability and modify the mechanical properties of the resulting hydrogels. Co-assembling this compound with therapeutic agents could lead to the development of novel drug delivery systems with controlled release kinetics. beilstein-journals.org

Furthermore, its role as a linker is central to its application in creating sophisticated chemical probes. Beyond PROTACs, this compound can be used to connect fluorescent dyes, affinity tags, or other reporter molecules to peptides or small molecules, enabling the study of biological processes with high precision. The development of derivatives with orthogonal conjugation handles will further expand the toolkit for creating multifunctional chemical probes for imaging and diagnostics. acs.org

Q & A

Q. What is the role of Fmoc-9-aminononanoic acid in PROTAC synthesis, and how does its structure influence molecular design?

this compound serves as a critical linker in proteolysis-targeting chimeras (PROTACs), connecting an E3 ligase ligand (e.g., VHL or Cereblon) to a target protein-binding moiety. Its 9-carbon chain balances hydrophobicity and flexibility, enabling optimal spatial alignment for ternary complex formation between the target protein and E3 ligase . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine during solid-phase peptide synthesis (SPPS) and is cleaved under basic conditions (e.g., piperidine in DMF) to expose the reactive amine for conjugation .

Q. What are the standard methods for synthesizing and purifying this compound?

Synthesis typically involves:

Coupling : Reacting 9-aminononanoic acid with Fmoc-Cl (Fmoc-chloride) in dichloromethane (DCM) under inert atmosphere with a base like N-ethyl-N,N-diisopropylamine (DIPEA) .

Deprotection : Removing the Fmoc group using 20% piperidine in DMF.

Purification : Solid-phase extraction (SPE) with C18 cartridges or reversed-phase HPLC (RP-HPLC) with gradients of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) .

Q. Table 1: Key Synthesis Parameters

| Parameter | Condition/Value | Reference |

|---|---|---|

| Coupling solvent | Dichloromethane (DCM) | |

| Base | DIPEA | |

| Deprotection reagent | 20% piperidine in DMF | |

| Purification method | RP-HPLC (C18 column) |

Q. How is the purity and structural integrity of this compound validated?

- HPLC : Retention time and peak homogeneity (≥95% purity) using a C18 column with UV detection at 265 nm (Fmoc absorbance) .

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (theoretical: 353.45 g/mol for C₂₄H₂₇NO₄) .

- NMR : ¹H/¹³C NMR to verify Fmoc group integration (e.g., aromatic protons at δ 7.3–7.8 ppm) and alkyl chain conformation .

Advanced Research Questions

Q. How does the alkyl chain length of Fmoc-protected aminononanoic acid impact PROTAC degradation efficiency?

The 9-carbon chain provides optimal spacing to minimize steric hindrance while maintaining solubility in aqueous buffers. Shorter chains (e.g., Fmoc-5-aminopentanoic acid) may reduce ternary complex stability, while longer chains (e.g., Fmoc-11-aminoundecanoic acid) increase hydrophobicity, risking aggregation . Empirical testing via:

Q. Table 2: Linker Length vs. PROTAC Performance

| Linker Length | Degradation Efficiency | Solubility | Reference |

|---|---|---|---|

| 5-carbon (C5) | Moderate | High | |

| 9-carbon (C9) | High | Moderate | |

| 11-carbon (C11) | Variable | Low |

Q. How can researchers troubleshoot low coupling efficiency during this compound incorporation into peptides?

Common issues and solutions:

- Incomplete deprotection : Ensure piperidine incubation time (≥20 min) and purity of DMF .

- Steric hindrance : Use coupling agents like HATU or PyBOP instead of DCC .

- Side reactions : Monitor for Fmoc cleavage by TLC (silica gel, ethyl acetate/hexane) .

Q. What strategies assess the stability of Fmoc-9-aminonanoic acid under physiological conditions?

- Accelerated degradation studies : Incubate in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS .

- Competitive binding assays : Compare PROTAC activity pre/post incubation in serum-containing media .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。